5-Methylhexane-2,4-dione

説明

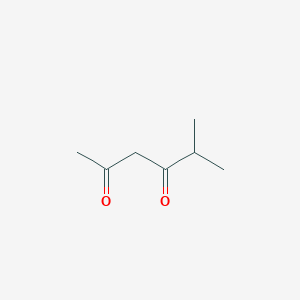

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methylhexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZGUWAFFHXZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223341 | |

| Record name | 5-Methyl-2,4-hexanedione (enol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7307-03-1 | |

| Record name | 5-Methyl-2,4-hexanedione (enol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007307031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7307-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2,4-hexanedione (enol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylhexane-2,4-dione (CAS: 7307-03-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexane-2,4-dione, with the CAS registry number 7307-03-1, is a beta-diketone that exists in equilibrium between its keto and enol tautomers.[1][2] Its chemical structure, characterized by two carbonyl groups separated by a methylene group, makes it a versatile building block in organic synthesis and a subject of interest in chemical research. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, potential applications, and safety information.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in reactions, and for analytical method development.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Isobutyrylacetone, 5-Methyl-2,4-hexanedione | [1][4] |

| Boiling Point | 171.08 °C to 175.9 °C | [4][5] |

| Melting Point | -16.71 °C | [5] |

| Density | 0.924 to 0.93 g/cm³ | [4][5] |

| Water Solubility | 35340.1 mg/L | [5] |

| Flash Point | 53.67 °C to 60.2 °C | [4][5] |

| LogP (Octanol/Water) | 1.42730 | [4] |

| Refractive Index | 1.411 | [4] |

| Enthalpy of Formation (Gas) | -452.7 kJ/mol | [3][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Available data from various sources are compiled below.

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | Top m/z peaks: 43, 85, 27. | [1] |

| ¹³C NMR Spectroscopy | Data available in spectral databases. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [1] |

| Kovats Retention Index | Semi-standard non-polar: 940.17, 944.07, 945.33, 950.54. | [1] |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of β-diones like this compound is the acylation of a ketone enolate. A plausible synthetic route involves the Claisen condensation reaction between ethyl isobutyrate and acetone using a strong base such as sodium ethoxide.

Another documented approach is the alkylation of an acetoacetic ester, such as ethyl acetoacetate, with a suitable alkyl halide like 3-chloro-2-methylpropene, followed by a cleavage reaction.[7] This method has been reported to yield the related compound 5-methyl-5-hexen-2-one with a 51% yield.[7]

Chemical Reactivity: Keto-Enol Tautomerism

A key feature of this compound is its existence as a mixture of keto and enol tautomers in solution. The equilibrium between these two forms is a fundamental concept in its reactivity. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. The enthalpy of reaction for the keto-enol isomerization has been reported.[2][6]

Caption: Keto-enol tautomerism of this compound.

Applications in Research and Development

While specific large-scale industrial applications are not widely documented, this compound serves as a valuable intermediate and building block in organic synthesis. Its dicarbonyl functionality allows for the construction of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are common scaffolds in medicinal chemistry. The compound is primarily available from chemical suppliers for research and development purposes.[4][5][8]

Biological Activity and Toxicological Profile

Biological Activity

There is limited publicly available data on the specific biological activities of this compound. However, the dione functional group is a known pharmacophore present in many biologically active molecules.[9] For context, other dione-containing compounds have demonstrated a wide range of activities, including:

-

Anticancer Activity : Many dione derivatives exhibit cytotoxicity against cancer cell lines, often by inducing apoptosis through the generation of reactive oxygen species (ROS).[9]

-

Enzyme Inhibition : The dione moiety is a feature in inhibitors of enzymes like carboxylesterases and tyrosine kinases.[9]

-

Antimicrobial Properties : Cyclic dipeptides, which contain a dioxopiperazine ring (a type of dione), have shown antibacterial and antifungal activities.[9]

It is important to note that these are general activities of the dione class, and specific testing on this compound is required to determine its biological profile.

Safety and Toxicology

Based on GHS classifications, this compound is considered a combustible liquid and may be harmful if swallowed.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][10]

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood, are essential when handling this compound.[10]

Experimental Protocols

Theoretical Protocol: Synthesis via Claisen Condensation

This protocol describes a plausible laboratory-scale synthesis of this compound. Disclaimer: This is a theoretical protocol and must be adapted and rigorously risk-assessed by a qualified chemist before execution.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl isobutyrate

-

Anhydrous acetone

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Condensation: Cool the sodium ethoxide solution in an ice bath. To this, add a mixture of ethyl isobutyrate and anhydrous acetone dropwise with constant stirring.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it over crushed ice. Acidify the aqueous mixture with 1 M HCl until it is acidic to litmus paper.

-

Extraction: Extract the product into diethyl ether (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: GC-MS Analysis

Objective: To confirm the identity and assess the purity of synthesized this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Capillary Column (e.g., DB-5ms or equivalent).

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

-

Carrier Gas: Helium, constant flow.

-

Injection Mode: Split.

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis: Compare the retention time of the major peak with that of a known standard if available. Analyze the mass spectrum of the major peak and compare the fragmentation pattern with library data (e.g., NIST) to confirm the structure.[1][6]

Caption: Logical workflow for GC-MS analysis of the final product.

References

- 1. 5-Methyl-2,4-hexanedione (enol) | C7H12O2 | CID 138984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, keto form [webbook.nist.gov]

- 3. This compound, keto form [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound (7307-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. This compound, keto form [webbook.nist.gov]

- 7. odinity.com [odinity.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. benchchem.com [benchchem.com]

- 10. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Physical Properties of 5-Methylhexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 5-Methylhexane-2,4-dione (CAS No: 7307-03-1). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and includes a workflow diagram for physical property analysis.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name this compound, is a diketone with the chemical formula C₇H₁₂O₂.[1][2] It exists in keto-enol tautomeric forms.[2] The following table summarizes its key physical properties.

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | [2] |

| Boiling Point | 171.08 °C | Chemchart |

| Melting Point | -16.71 °C | Chemchart |

| Density | 0.93 g/cm³ | Chemchart |

| Water Solubility | 35340.1 mg/L | Chemchart |

| CAS Registry Number | 7307-03-1 | [1][2] |

| IUPAC Name | This compound | [2] |

Experimental Protocols for Physical Property Determination

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

General Protocol (Distillation Method):

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Sample Preparation: A measured volume of the liquid sample (e.g., 25 mL) is placed in the distilling flask along with boiling chips to ensure smooth boiling.[3]

-

Heating: The flask is heated gently. The heating rate is controlled to achieve a distillation rate of 3-5 mL per minute.[3]

-

Temperature Reading: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask. The temperature is recorded when the liquid is actively boiling and the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point.

-

Pressure Correction: The observed boiling point is corrected to the standard pressure (101.3 kPa) if the determination is carried out at a different atmospheric pressure.[3]

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a key indicator of purity. Since this compound has a melting point of -16.71 °C, this procedure would be conducted at sub-ambient temperatures.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the solidified compound is introduced into a capillary tube, which is then sealed at one end.[4] The sample is packed to a height of 1-2 mm.[5]

-

Apparatus: A melting point apparatus with a cooling capability is used. The capillary tube is placed in the apparatus, attached to a thermometer.[4]

-

Cooling and Observation: The apparatus is cooled, and the temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).

Density Measurement

Density is the mass per unit volume of a substance.

General Protocol (Pycnometer Method):

-

Initial Measurement: A clean, dry pycnometer (a flask with a specific volume) is weighed accurately (W1).[6]

-

Reference Measurement: The pycnometer is filled with a reference liquid of known density (e.g., distilled water) and weighed again (W2).[6]

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound) and weighed (W3).[6]

-

Calculation: The density of the sample is calculated using the formula: Density = ((W3 - W1) / (W2 - W1)) * Density of water.

Refractive Index Measurement

The refractive index measures how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

General Protocol (Abbe Refractometer):

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).[7]

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.[8]

-

Measurement: Light is passed through the sample, and the telescope is adjusted to bring the boundary line between the light and dark regions into focus at the crosshairs.[8]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded as the refractive index is temperature-dependent.[9]

Water Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

General Protocol (Qualitative):

-

Sample Preparation: A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[10][11]

-

Solvent Addition: A small volume of water (e.g., 0.75 mL) is added in portions.[10][11]

-

Observation: After each addition, the test tube is vigorously shaken.[10][11] The mixture is observed to see if the compound dissolves completely. The solubility can be categorized as soluble, partially soluble, or insoluble based on visual inspection.

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

References

- 1. This compound, keto form [webbook.nist.gov]

- 2. 5-Methyl-2,4-hexanedione (enol) | C7H12O2 | CID 138984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. home.uni-leipzig.de [home.uni-leipzig.de]

- 8. davjalandhar.com [davjalandhar.com]

- 9. faculty.weber.edu [faculty.weber.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

5-Methylhexane-2,4-dione Keto-Enol Tautomerism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexane-2,4-dione, a β-dicarbonyl compound, exhibits a dynamic equilibrium between its keto and enol tautomeric forms. This tautomerism is a fundamental concept in organic chemistry with significant implications for reactivity, complexation, and spectroscopic properties. The position of this equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, including the underlying principles, quantitative analysis of the equilibrium, detailed experimental protocols for its characterization, and a summary of its spectroscopic signatures.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of this compound, the equilibrium involves the migration of a proton from the central carbon atom (C3) to one of the carbonyl oxygen atoms, resulting in the formation of a carbon-carbon double bond and a hydroxyl group.

The stability of the enol form in β-dicarbonyl compounds like this compound is significantly enhanced by two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, which delocalizes the π-electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable six-membered ring through an intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group. This further stabilizes the enol tautomer.

The equilibrium between the keto and enol forms is dynamic and its position is influenced by several factors, most notably the solvent.

The Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound can be represented as follows:

Caption: Keto-enol tautomeric equilibrium of this compound.

Solvent Effects on the Equilibrium

The polarity of the solvent plays a crucial role in determining the relative proportions of the keto and enol tautomers at equilibrium.

-

Nonpolar Solvents (e.g., hexane, benzene, carbon tetrachloride): In nonpolar solvents, the enol form is generally favored. This is because the intramolecular hydrogen bond in the enol form is preserved, and the less polar enol tautomer is more soluble in nonpolar environments.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): In these solvents, the keto form is often more stabilized. The polar solvent molecules can solvate the carbonyl groups of the keto form through dipole-dipole interactions.

-

Polar Protic Solvents (e.g., water, methanol): Polar protic solvents can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with both the keto and enol tautomers. This generally shifts the equilibrium towards the more polar keto form.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol form to the keto form:

Keq = [Enol] / [Keto]

The percentage of each tautomer can be calculated from the integrated signals in the ¹H NMR spectrum.

Thermodynamic Data

The enthalpy of the keto-enol tautomerization (ΔrH°) for this compound in the liquid phase has been determined by NMR spectroscopy.

| Thermodynamic Parameter | Value | Method | Reference |

| ΔrH° (liquid phase) | -13 ± 0.8 kJ/mol | NMR | Calmon, 1969 |

This negative enthalpy value indicates that the enolization process is exothermic, and the enol form is enthalpically more stable in the liquid phase under the conditions of the study.

Spectroscopic Characterization

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism. The interconversion between the keto and enol forms is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Characteristic ¹H NMR Signals:

-

Keto Form:

-

A singlet for the methylene protons (-CH₂-) between the two carbonyl groups, typically appearing in the range of 3.5-4.0 ppm.

-

Signals for the other alkyl protons.

-

-

Enol Form:

-

A singlet for the vinylic proton (=CH-), typically appearing in the range of 5.0-6.0 ppm.

-

A broad singlet for the enolic hydroxyl proton (-OH), which is often shifted far downfield (12-16 ppm) due to strong intramolecular hydrogen bonding.

-

Signals for the other alkyl protons, which will have slightly different chemical shifts compared to the keto form.

-

The relative amounts of the keto and enol tautomers can be determined by integrating the characteristic signals of each form.

Infrared (IR) Spectroscopy

Infrared spectroscopy can provide qualitative evidence for the presence of both keto and enol forms.

Characteristic IR Absorption Bands:

-

Keto Form:

-

Strong C=O stretching vibrations for the two ketone groups, typically in the region of 1700-1740 cm⁻¹.

-

-

Enol Form:

-

A broad O-H stretching band in the region of 2500-3200 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl group.

-

A C=C stretching vibration around 1600-1640 cm⁻¹.

-

A C=O stretching vibration of the conjugated carbonyl group, which is shifted to a lower frequency (around 1600-1650 cm⁻¹) compared to the keto form.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium. The two tautomers have different electronic structures and therefore absorb light at different wavelengths.

-

Keto Form: Typically exhibits a weak n → π* transition at a longer wavelength (around 270-300 nm).

-

Enol Form: Shows a strong π → π* transition at a longer wavelength (typically > 300 nm) due to the conjugated system.

The position and intensity of these absorption bands are solvent-dependent.

Experimental Protocols

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the general procedure for determining the keto-enol equilibrium constant of this compound in various deuterated solvents.

Caption: Experimental workflow for NMR analysis of keto-enol equilibrium.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

-

¹H NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.

-

Set the sample temperature to a constant value (e.g., 298 K).

-

Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration. A D1 of 10-30 seconds is generally recommended for quantitative analysis.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Identify and assign the characteristic signals for the keto and enol tautomers.

-

Carefully integrate the signal for the methylene protons (-CH₂-) of the keto form and the signal for the vinylic proton (=CH-) of the enol form.

-

Calculate the molar ratio of the two tautomers. Since the methylene signal represents two protons and the vinylic signal represents one proton, the ratio is calculated as: Ratio (Enol/Keto) = Integral(=CH-) / (Integral(-CH₂-) / 2)

-

The equilibrium constant (Keq) is equal to this ratio.

-

The percentage of each tautomer can be calculated as: % Enol = (Ratio / (1 + Ratio)) * 100 % Keto = 100 - % Enol

-

Logical Relationships in Tautomerism

The interplay of factors influencing the keto-enol equilibrium can be summarized in the following logical diagram.

Caption: Factors influencing the keto-enol equilibrium position.

Conclusion

The keto-enol tautomerism of this compound is a well-defined equilibrium that is readily studied by a variety of spectroscopic techniques, with ¹H NMR being the most powerful for quantitative analysis. The position of the equilibrium is a delicate balance of intramolecular stabilizing factors, such as conjugation and hydrogen bonding, and intermolecular interactions with the solvent. A thorough understanding of this tautomeric behavior is essential for predicting and controlling the reactivity and properties of this compound in various chemical and pharmaceutical applications. This guide provides the foundational knowledge and experimental framework for researchers and scientists to investigate and utilize the unique characteristics of this versatile β-dicarbonyl compound.

An In-depth Technical Guide to the Basic Synthesis of 5-Methylhexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthesis of 5-Methylhexane-2,4-dione, a valuable β-diketone intermediate in various chemical and pharmaceutical applications. The primary synthetic route detailed herein is the Claisen condensation, a robust and widely utilized carbon-carbon bond-forming reaction. This document outlines the core principles, experimental parameters, and a detailed protocol for this synthesis.

Core Synthesis: Claisen Condensation

The most common and effective method for the synthesis of this compound is the Claisen condensation.[1][2][3] This reaction involves the base-catalyzed condensation of a ketone with an ester to form a β-diketone.[1][2][3] In this specific synthesis, acetone serves as the ketone, providing the enolizable α-hydrogens, while an isobutyryl derivative, such as methyl isobutyrate or isobutyryl chloride, acts as the acylating agent.

The reaction is typically carried out in the presence of a strong base, such as sodium amide or sodium ethoxide, which deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the isobutyryl derivative. Subsequent elimination of the leaving group (e.g., methoxide from methyl isobutyrate) leads to the formation of the target β-diketone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via Claisen condensation, based on established chemical principles and analogous reactions.

| Parameter | Value | Notes |

| Reactants | ||

| Ketone | Acetone | Provides the enolizable α-hydrogens. |

| Acylating Agent | Methyl Isobutyrate or Isobutyryl Chloride | Source of the isobutyryl group. |

| Base | Sodium Amide (NaNH₂) or Sodium Ethoxide (NaOEt) | A strong base is crucial for enolate formation. |

| Reaction Conditions | ||

| Solvent | Anhydrous Ether or Tetrahydrofuran (THF) | A dry, aprotic solvent is required. |

| Temperature | 0°C to room temperature | The initial deprotonation is often carried out at lower temperatures. |

| Reaction Time | Several hours | Reaction progress should be monitored by appropriate analytical techniques. |

| Yield | ||

| Expected Yield | 60-80% | Yields can vary based on specific conditions and purification methods. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Acetone (dried over anhydrous calcium sulfate)

-

Methyl isobutyrate or Isobutyryl chloride

-

Sodium amide or Sodium ethoxide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Mechanical stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Base Suspension: The flask is charged with sodium amide (1.1 equivalents) and anhydrous diethyl ether or THF under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

-

Enolate Formation: A solution of dry acetone (1.0 equivalent) in anhydrous ether or THF is added dropwise from the dropping funnel to the stirred suspension of sodium amide over a period of 30-60 minutes. The mixture is stirred at 0°C for an additional hour to ensure complete formation of the sodium enolate of acetone.

-

Acylation: A solution of methyl isobutyrate or isobutyryl chloride (1.0 equivalent) in anhydrous ether or THF is then added dropwise to the reaction mixture at 0°C. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-6 hours).

-

Work-up: The reaction is quenched by the slow, careful addition of 10% aqueous hydrochloric acid at 0°C until the mixture is acidic (pH ~2-3). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed successively with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Claisen Condensation Mechanism

Caption: Mechanism of the Claisen condensation for this compound synthesis.

References

Spectroscopic Characterization of 5-Methylhexane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 5-Methylhexane-2,4-dione. The information presented herein is curated to assist in the unequivocal identification and analysis of this β-dicarbonyl compound, a structural motif of interest in various chemical and pharmaceutical research domains.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

¹H NMR Data

Due to the tautomeric nature of β-dicarbonyl compounds, the ¹H NMR spectrum of this compound will exhibit signals for both the keto and enol forms. The equilibrium between these forms is solvent and temperature-dependent. The data presented here is a predicted spectrum based on known chemical shift ranges for similar structural motifs.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Keto Form | |||

| H1 (CH₃-C=O) | ~2.1 | s | - |

| H3 (-CH₂-) | ~3.6 | s | - |

| H5 (-CH-) | ~2.8 | m | ~6.9 |

| H6, H7 (CH(CH₃)₂) | ~1.1 | d | ~6.9 |

| Enol Form | |||

| H1' (CH₃-C=C) | ~2.0 | s | - |

| H3' (=CH-) | ~5.5 | s | - |

| H5' (-CH-) | ~2.4 | m | ~6.9 |

| H6', H7' (CH(CH₃)₂) | ~1.1 | d | ~6.9 |

| Enolic OH | 15-17 | br s | - |

¹³C NMR Data

The ¹³C NMR spectrum will also show distinct signals for the keto and enol tautomers.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Keto Form | |

| C1 (CH₃-C=O) | ~30 |

| C2 (C=O) | ~203 |

| C3 (-CH₂-) | ~58 |

| C4 (C=O) | ~210 |

| C5 (-CH-) | ~48 |

| C6, C7 (CH(CH₃)₂) | ~18 |

| Enol Form | |

| C1' (CH₃-C=C) | ~25 |

| C2' (C=C-OH) | ~190 |

| C3' (=CH-) | ~100 |

| C4' (C=O) | ~195 |

| C5' (-CH-) | ~35 |

| C6', C7' (CH(CH₃)₂) | ~18 |

Infrared (IR) Spectroscopy Data

The IR spectrum provides key information about the functional groups present.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (enol, intramolecular H-bond) | 3200-2500 | Broad, Strong |

| C-H Stretch (aliphatic) | 2960-2870 | Medium-Strong |

| C=O Stretch (keto, β-dicarbonyl) | 1730-1710 | Strong |

| C=O Stretch (enol, conjugated) | 1640-1580 | Strong |

| C=C Stretch (enol) | 1580-1540 | Strong |

| C-H Bend (aliphatic) | 1470-1365 | Medium |

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) data is available from the NIST WebBook.[1] The fragmentation pattern is characteristic of a β-dicarbonyl compound.

| m/z | Predicted Fragment Ion | Relative Intensity |

| 128 | [M]⁺ (Molecular Ion) | Present |

| 113 | [M - CH₃]⁺ | Moderate |

| 85 | [M - CH₃CO]⁺ | High |

| 71 | [CH(CH₃)₂CO]⁺ | High |

| 43 | [CH₃CO]⁺ | Very High (Base Peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is filtered through a glass wool plug into a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Pulse Sequence: Standard pulse-acquire

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse-acquire

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

FTIR Acquisition:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Mode: Transmission

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Spectral Range: 4000 - 400 cm⁻¹

-

Background: A background spectrum of the clean NaCl/KBr plates is recorded prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation and Conditions: The mass spectrum is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Column: 30 m x 0.25 mm DB-5ms capillary column

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at a rate of 10 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-300

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

Caption: General Workflow for NMR Spectroscopic Analysis.

Caption: Keto-Enol Tautomerism of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 5-Methylhexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexane-2,4-dione is a beta-dicarbonyl compound with the molecular formula C₇H₁₂O₂.[1] Its structure, characterized by a hexane chain with carbonyl groups at positions 2 and 4 and a methyl group at position 5, gives rise to interesting chemical properties, most notably keto-enol tautomerism. This phenomenon, along with its molecular geometry and bonding, dictates its reactivity and potential applications in various fields, including as a building block in organic synthesis and potentially in drug development. This guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic characterization of this compound.

Molecular Structure and Bonding

The molecular structure of this compound in its keto form consists of a six-carbon chain with two ketone functional groups and an isopropyl group at the C5 position. The presence of the alpha-hydrogens between the two carbonyl groups makes them acidic and susceptible to deprotonation, leading to the formation of an enolate intermediate, which is in equilibrium with its enol tautomer.

Keto-Enol Tautomerism

A significant aspect of the chemistry of this compound is its existence as a mixture of keto and enol tautomers in solution. The equilibrium between these two forms is highly dependent on the solvent's polarity. In nonpolar solvents, the enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. In polar, protic solvents, this intramolecular hydrogen bond is disrupted by intermolecular hydrogen bonding with the solvent, which can shift the equilibrium.

dot

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 7307-03-1 | [1] |

| Boiling Point | 175.9 °C at 760 mmHg | [2] |

| Density | 0.924 g/cm³ | [2] |

| Flash Point | 60.2 °C | [2] |

| Water Solubility | Not readily available | |

| LogP | 1.42730 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The following sections detail the expected and reported data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the keto-enol tautomerism, the NMR spectra can be complex, showing signals for both tautomers.

¹H NMR Spectroscopy (Predicted for Keto Form)

For the keto form of this compound, the following proton signals are expected:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | Doublet | 6H | -CH(CH₃ )₂ |

| ~2.2 | Singlet | 3H | -C(=O)CH₃ |

| ~2.8 | Septet | 1H | -CH (CH₃)₂ |

| ~3.6 | Singlet | 2H | -C(=O)CH₂ C(=O)- |

¹³C NMR Spectroscopy (Predicted for Keto Form)

The predicted ¹³C NMR chemical shifts for the keto tautomer are as follows:

| Chemical Shift (ppm) | Assignment |

| ~18 | -CH(C H₃)₂ |

| ~30 | -C(=O)C H₃ |

| ~42 | -C H(CH₃)₂ |

| ~58 | -C(=O)C H₂C(=O)- |

| ~202 | -C (=O)CH₃ |

| ~208 | -C (=O)CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorptions for the carbonyl groups and C-H bonds. In the case of the enol tautomer, additional peaks for O-H and C=C bonds will be observed.

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Tautomer |

| ~3400-2400 | Broad | O-H stretch (intramolecular H-bond) | Enol |

| ~2970-2870 | Medium-Strong | C-H stretch (alkane) | Keto & Enol |

| ~1730-1710 | Strong | C=O stretch (non-conjugated ketone) | Keto |

| ~1640-1590 | Strong | C=O stretch (conjugated ketone) | Enol |

| ~1620-1580 | Medium | C=C stretch | Enol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound (keto form) is available from the NIST WebBook.[3]

Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 85 | [M - C₃H₇]⁺ or [CH₃COCH₂CO]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ (Base Peak) |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of β-dicarbonyl compounds is the Claisen condensation or acylation of ketones. For this compound, a plausible synthesis involves the acylation of 3-methyl-2-butanone with ethyl acetate in the presence of a strong base like sodium ethoxide.

Materials:

-

3-Methyl-2-butanone

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of 3-methyl-2-butanone and ethyl acetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature (e.g., 0 °C or room temperature).

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature or heated under reflux to drive the reaction to completion.

-

The reaction is then quenched by pouring it into a mixture of ice and hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions and their relative abundance.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

dot

References

solubility of 5-Methylhexane-2,4-dione in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 5-Methylhexane-2,4-dione (CAS No. 7307-03-1). Due to a notable lack of experimentally determined solubility values in publicly accessible literature, this document focuses on predicted data and outlines standardized methodologies for its empirical determination.

Introduction to this compound

This compound is a beta-diketone, a class of organic compounds known for their utility as intermediates in organic synthesis and their ability to form stable complexes with a variety of metal ions. Understanding the solubility of this compound in different solvents is crucial for its application in various research and development settings, including reaction chemistry, formulation development, and analytical method development.

Quantitative Solubility Data

The available quantitative solubility data for this compound is currently limited to predicted values for its solubility in water. There is a significant discrepancy among the predicted values from different computational models, highlighting the need for experimental verification. No quantitative solubility data in organic solvents was found in the reviewed literature.

Table 1: Predicted Aqueous Solubility of this compound

| Data Source/Method | Predicted Solubility (mg/L) | Notes |

| EPI Suite™ (WATERNT™) | 276,050[1] | Estimation based on a "fragment constant" method. |

| EPA T.E.S.T. | 35,340.1[1] | Prediction from the Toxicity Estimation Software Tool. |

| Cheméo (Crippen Method) | 8,511.4 | Calculated from a predicted Log10 of Water Solubility of -1.07 mol/L. The molecular weight of 128.17 g/mol was used for the conversion.[2] |

It is important to note that the values presented in Table 1 are the result of in silico predictions and should be used with caution. The Estimation Programs Interface (EPI) Suite™ and the EPA's Toxicity Estimation Software Tool (T.E.S.T.) are computational tools that estimate chemical properties based on the substance's structure.[3][4][5][6][7] The significant variation in these predicted values underscores the necessity of experimental determination of the aqueous solubility of this compound.

While no quantitative data is available for organic solvents, the general chemical principle of "like dissolves like" and qualitative information about similar compounds, such as other ketones and beta-diketones, suggest that this compound is likely to be soluble in common organic solvents like ethanol, methanol, acetone, and chloroform.[8][9][10][11][12]

Experimental Protocols for Solubility Determination

For the precise and reliable determination of the solubility of this compound, standardized experimental protocols are recommended. The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a robust framework for determining water solubility.[13][14][15][16] The shake-flask method is a widely accepted approach for determining both aqueous and non-aqueous solubility.[17][18][19][20][21]

General Shake-Flask Method for Solubility Determination

This method is applicable for determining the solubility of this compound in water and various organic solvents.

1. Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibration, the undissolved solute is separated from the solution, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method.

2. Materials:

-

This compound (of the highest available purity)

-

Solvent of interest (e.g., purified water, ethanol, methanol, acetone, chloroform)

-

Glass flasks with airtight stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

3. Procedure:

- Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

- Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

- Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

- After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solute to settle.

- Separate the saturated solution from the undissolved solute by centrifugation followed by careful withdrawal of the supernatant, or by filtration. Ensure that the temperature is maintained during this step to avoid changes in solubility.

- Prepare a series of dilutions of the saturated solution with the same solvent.

- Analyze the concentration of this compound in the diluted solutions using a validated analytical method.

- Calculate the solubility of the compound in the chosen solvent, expressed in mg/L or other appropriate units.

4. Analytical Method: The choice of analytical method will depend on the properties of this compound and the solvent. UV-Vis spectrophotometry can be a straightforward method if the compound has a suitable chromophore and does not interfere with the solvent's absorbance. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are generally more specific and sensitive methods.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of solubility.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While predicted aqueous solubility data is available, the significant discrepancies between different models highlight the urgent need for experimental validation. Furthermore, the absence of quantitative solubility data in organic solvents represents a significant data gap. The experimental protocols outlined in this guide provide a clear path for researchers to obtain reliable and accurate solubility data for this compound in a variety of solvents, thereby facilitating its broader application and study.

References

- 1. This compound (7307-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. This compound, keto form (CAS 7307-03-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. epa.gov [epa.gov]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. epa.gov [epa.gov]

- 6. EPI Suite™ [episuite.dev]

- 7. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. filab.fr [filab.fr]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. enamine.net [enamine.net]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide on the Discovery and History of 5-Methylhexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexane-2,4-dione, a β-diketone with the chemical formula C₇H₁₂O₂, is a compound of interest in organic synthesis and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and key chemical properties. While specific biological activities remain largely unexplored, the broader class of β-diketones exhibits a range of effects, suggesting potential avenues for future research. This document consolidates available quantitative data, outlines a plausible synthetic protocol based on established methods, and presents a logical workflow for its preparation and analysis.

Introduction

This compound, also known as isobutyrylacetone, belongs to the class of β-diketones or 1,3-diketones.[1][2] These compounds are characterized by two carbonyl groups separated by a single methylene group. This structural motif imparts unique chemical properties, including the ability to undergo keto-enol tautomerism and act as a bidentate ligand for metal ions.[3][4] The synthesis and biological activities of β-diketones have been a subject of interest for decades, with applications ranging from synthetic intermediates to potential therapeutic agents.[1][4][5]

While the specific historical details of the first synthesis of this compound are not prominently documented in readily available literature, its preparation falls under well-established synthetic methodologies for β-diketones, which have been known since the late 19th century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [6] |

| Molecular Weight | 128.17 g/mol | [6] |

| CAS Registry Number | 7307-03-1 | [6] |

| IUPAC Name | This compound | [7] |

| Boiling Point | 175.9 °C at 760 mmHg | [2] |

| Density | 0.924 g/cm³ | [2] |

| Flash Point | 60.2 °C | [2] |

| logP | 1.42730 | [2] |

| Enthalpy of Formation (gas) | -452.7 kJ/mol | [6] |

Synthesis

The synthesis of this compound can be achieved through several established methods for preparing β-diketones. The most common and historically significant method is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base.

Plausible Synthetic Protocol: Claisen Condensation

This protocol describes a plausible method for the synthesis of this compound based on the general principles of the Claisen condensation.

Reaction:

Materials:

-

Acetone (dried)

-

Ethyl isobutyrate

-

Sodium ethoxide (NaOEt) or Sodium metal

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Preparation of the Reaction Mixture: A solution of sodium ethoxide in anhydrous ethanol is prepared in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Alternatively, sodium metal can be carefully added to anhydrous ethanol to generate the ethoxide in situ.

-

Addition of Reactants: A mixture of acetone and ethyl isobutyrate is added dropwise to the sodium ethoxide solution at room temperature with constant stirring.

-

Reaction: The reaction mixture is then heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid. The resulting solution is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Keto-Enol Tautomerism

A significant feature of this compound, like other β-diketones, is its existence as an equilibrium mixture of keto and enol tautomers.[3][8] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism of this compound.

The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and temperature. The presence of both tautomers can be observed and quantified using spectroscopic techniques like Nuclear Magnetic Resonance (NMR).

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the keto-enol tautomers. The enolic proton typically appears as a broad singlet in the ¹H NMR spectrum, while the signals for the methyl and methine protons will differ between the two forms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook provides mass spectral data for this compound, which can be used for its identification.[6]

Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of this compound and to separate it from other components in a mixture. The retention time is a characteristic property under specific GC conditions.

Biological Activity and Potential Applications

While there is a lack of specific studies on the biological activities of this compound, the broader class of β-diketones has been shown to possess a variety of biological effects, including:

-

Antimicrobial and Antifungal Activity: Several β-diketone derivatives have demonstrated inhibitory activity against various bacteria and fungi.[4]

-

Enzyme Inhibition: The dione moiety can act as a pharmacophore for inhibiting certain enzymes.[9]

-

Anticancer Properties: Some β-diketones have been investigated for their potential as anticancer agents.[4]

The biological activity of β-diketones is often attributed to their ability to chelate metal ions, which can be crucial for the function of many enzymes, or to their ability to participate in various cellular processes.[4] The tautomeric equilibrium is also believed to play a role in their biological effects.[3]

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a classic example of a β-diketone whose synthesis and chemical properties are well-understood within the framework of organic chemistry. While its specific history of discovery is not well-documented, its preparation follows established synthetic routes. The compound's keto-enol tautomerism is a key feature influencing its reactivity and spectroscopic properties. Although direct biological studies on this compound are scarce, the known activities of the β-diketone class of compounds suggest that it could be a valuable scaffold for future research in medicinal chemistry and drug development. Further investigation into its potential biological effects is warranted.

References

- 1. forskning.ruc.dk [forskning.ruc.dk]

- 2. 5-Methyl-2,3-hexanedione | C7H12O2 | CID 26204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound, keto form [webbook.nist.gov]

- 7. 5-Methyl-2,4-hexanedione (enol) | C7H12O2 | CID 138984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, keto form [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

5-Methylhexane-2,4-dione: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 5-Methylhexane-2,4-dione. The information is intended to guide laboratory personnel in the safe use of this compound, minimizing exposure risks and ensuring appropriate responses to emergencies.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol [1] |

| Boiling Point | 171.08 °C to 175.9 °C[2] |

| Flash Point | 60.2 °C[2] |

| Density | 0.924 g/cm³ to 0.93 g/cm³ |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid[1] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

GHS Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure safety in the laboratory.

Handling:

-

Avoid contact with skin, eyes, and personal clothing.[3]

-

Wash hands thoroughly after handling.[3]

-

Avoid breathing fumes, dust, mist, vapors, or spray.[3]

-

Use only outdoors or in a well-ventilated area.[3]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[3]

-

All equipment used when handling the product must be grounded to prevent static discharge.[4]

-

Do not eat, drink, or smoke when using this product.[5]

Storage:

-

Store in a tightly-closed container when not in use.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Keep away from sources of ignition.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| Body Part | PPE Recommendation | Specifications |

| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield may be necessary where splash potential is high.[6][7] | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or other protective clothing. | Gloves should be selected based on their resistance to the specific chemical and breakthrough time. |

| Respiratory | A NIOSH/MSHA approved respirator may be required if working in a poorly ventilated area or if vapors are generated. | The type of respirator will depend on the potential for airborne concentrations to exceed exposure limits. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.[4] |

| Skin Contact | Immediately flush the contaminated skin with soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists after washing, get medical attention.[3] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Get medical attention immediately.[3] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[3] |

Fire and Explosion Hazard Data

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]

-

Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides.[3][4] Vapors are heavier than air and may travel along the ground to a source of ignition.[4] Containers may explode when heated.[4]

-

Fire-Fighting Procedures: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[3] Fight fire from a maximum distance or use unmanned master stream devices. Cool containers with flooding quantities of water until well after the fire is out.[4]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize hazards.

-

Personal Precautions: Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.[4] Wear appropriate personal protective equipment.[3] Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[4]

-

Containment and Cleaning Up: Stop the leak if it can be done without risk.[4] Absorb or cover with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[4] Use clean, non-sparking tools to collect absorbed material.[4]

Caption: Workflow for handling a chemical spill.

Experimental Protocols

The toxicity data for this compound is determined through standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

Acute Oral Toxicity (Based on OECD Guideline 401, now replaced)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[4]

-

Principle: A single dose of the substance is administered orally to a group of experimental animals (typically rodents).[4]

-

Procedure:

-

Healthy, young adult animals are fasted prior to dosing.

-

The test substance is administered by gavage in a single dose.

-

Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[4]

-

A necropsy of all animals is performed at the end of the observation period to identify any gross pathological changes.[4]

-

-

Endpoint: The LD₅₀ (median lethal dose) is determined, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[4]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause local irritation or corrosion upon application to the skin.[5]

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).[8]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A measured amount of the test substance is applied to the skin and covered with a gauze patch.[9]

-

The exposure period is typically 4 hours.[8]

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[9]

-

The degree of irritation is scored, and the reversibility of the effects is evaluated over a period of up to 14 days.[3]

-

-

Endpoint: The primary endpoint is the presence and severity of skin irritation or corrosion, and whether the effects are reversible.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[10]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[6]

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye.[6]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[6]

-

The cornea, iris, and conjunctiva are evaluated for lesions and scored.[11]

-

The duration of the observation period is sufficient to assess the reversibility of any observed effects.[6]

-

-

Endpoint: The assessment of the nature and severity of ocular lesions, and their reversibility or irreversibility.

Caption: General workflow for in-vivo toxicity testing.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

5-Methylhexane-2,4-dione: An In-depth Technical Guide on its Natural Occurrence

A comprehensive review of available scientific literature and chemical databases reveals no documented evidence of the natural occurrence of 5-Methylhexane-2,4-dione in any plant, fungal, or animal species. Extensive searches of databases specializing in volatile organic compounds, secondary metabolites, and semiochemicals have yielded no instances of this compound being isolated or identified from a natural source.

This guide, therefore, serves to report this significant data gap. For researchers, scientists, and drug development professionals investigating this molecule, it is crucial to note that any detection would likely represent a novel discovery.

In the absence of specific data for this compound, this document provides a generalized framework based on established knowledge of other β-diketones. This includes a summary of common analytical techniques for their detection and a plausible biosynthetic pathway for a branched-chain β-diketone, which may serve as a hypothetical model.

Chemical and Physical Properties

While its natural occurrence is undocumented, the chemical and physical properties of this compound are known from its chemical synthesis and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 128.17 g/mol | --INVALID-LINK-- |

| CAS Number | 7307-03-1 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | Isobutyrylacetone, 5-Methyl-2,4-hexanedione | --INVALID-LINK-- |

Hypothetical Experimental Workflow for Identification

Should a researcher suspect the presence of this compound in a natural sample, a general workflow for its identification and characterization would be required. The following diagram illustrates a typical approach for the analysis of volatile and semi-volatile organic compounds from a biological matrix.

General Experimental Protocols for β-Diketone Analysis

Due to the lack of specific protocols for this compound from natural sources, this section outlines general methodologies applicable to the analysis of β-diketones.

1. Sample Preparation and Extraction:

-

Solid-Phase Microextraction (SPME): For volatile compounds, SPME is a solvent-free method where a coated fiber is exposed to the headspace of the sample to adsorb analytes.

-

Headspace Analysis: The gas phase above a sample in a sealed vial is injected into a gas chromatograph.

-

Solvent Extraction: For semi-volatile or non-volatile compounds, extraction with a suitable organic solvent (e.g., dichloromethane, hexane, ethyl acetate) followed by concentration is a common approach.

2. Chromatographic Separation and Detection:

-